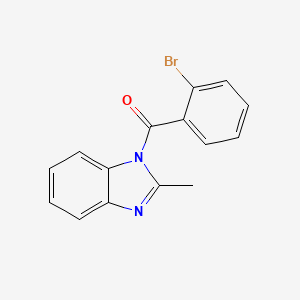

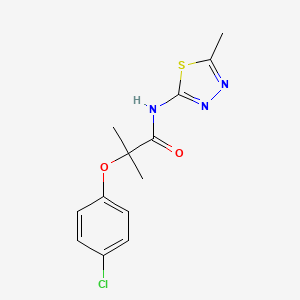

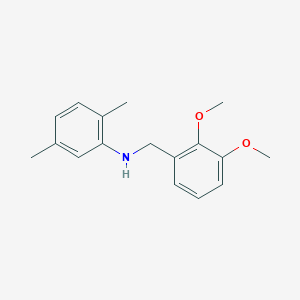

![molecular formula C21H24N6 B5713625 [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)

[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties . They are known to possess a high impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, 3-aminopyrazoles required for the synthesis of pyrazolo[1,5-a]pyrimidines were obtained by the reaction of enaminonitriles with hydrazine hydrate .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The resulting aminopyrazoles are reacted with formylated acetophenones under reflux at 60°C assisted by KHSO4 in aqueous media to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .Scientific Research Applications

Cancer Therapy Research

This compound exhibits properties that make it a candidate for cancer treatment . It’s structurally similar to pyrazolopyrimidine derivatives, which have been studied for their CDK2 inhibitory activity . CDK2 is a critical protein kinase involved in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Compounds with this scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values in the nanomolar range .

Anticancer Drug Design

The pyrazolopyrimidine scaffold is known for its multitarget enzyme inhibition . It’s been used to develop analogs with potent anticancer activity, supported by docking studies to predict their interaction with cancer targets . These compounds have been evaluated for their effects on essential cancer targets like EGFR WT, EGFR T790M, VGFR2, and Top-II, revealing potent inhibitory concentrations and selectivity .

Neurotoxicity Studies

Derivatives of pyrazoline, which share a similar core structure with the compound , have been researched for their neurotoxic potentials. Studies include investigating the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, which are important markers for neurotoxicity .

Mechanism of Action

Target of Action

It is known that similar compounds with a pyrazolo[1,5-a]pyrimidin-7 core structure have been associated with various modes of action against mycobacterium tuberculosis (mtb) .

Biochemical Pathways

Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (fad)-dependent hydroxylase (rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen . This suggests that the compound may interact with metabolic pathways involving FAD-dependent hydroxylases.

Result of Action

The compound has shown promising activity against Mtb within macrophages . This suggests that it may have a significant impact on the cellular level, potentially affecting the survival and replication of Mtb within host cells.

Future Directions

properties

IUPAC Name |

2-[4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-16(2)19-14-20(26-12-10-25(9-8-22)11-13-26)27-21(24-19)18(15-23-27)17-6-4-3-5-7-17/h3-7,14-16H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUYTVOKTNSKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[3-Phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)

![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)

![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)

![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)